molecular formula C21H26N2O4 B2662929 2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2379952-29-9

2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2662929
CAS No.: 2379952-29-9
M. Wt: 370.449
InChI Key: UGGXFXIAHGOBND-UHFFFAOYSA-N
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Description

2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a methoxy group attached to a 6-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-6-4-8-20(22-15)27-14-16-7-5-11-23(13-16)21(24)17-9-10-18(25-2)19(12-17)26-3/h4,6,8-10,12,16H,5,7,11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGXFXIAHGOBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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